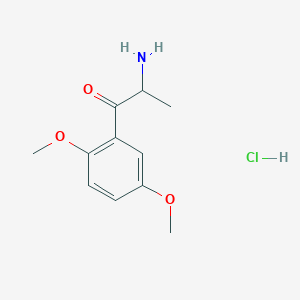

2-Amino-1-(2,5-dimethoxyphenyl)-1-propanone hydrochloride

説明

2-Amino-1-(2,5-dimethoxyphenyl)-1-propanone hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO3 and its molecular weight is 245.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar compounds have been known to interact with alpha-adrenergic receptors .

Mode of Action

It is suggested that it may act as a direct-acting sympathomimetic with selective alpha-adrenergic agonist activity .

Result of Action

It is suggested that it may have sympathomimetic effects due to its potential interaction with alpha-adrenergic receptors .

生物活性

2-Amino-1-(2,5-dimethoxyphenyl)-1-propanone hydrochloride, a compound structurally related to amphetamines, has garnered attention for its potential biological activities, particularly in enhancing cognitive functions and its psychoactive properties. This article reviews the biological activity of this compound, supported by various research findings and data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a propanone backbone with an amino group and a methoxy-substituted phenyl ring. Its molecular formula is with a molecular weight of approximately 200.7 g/mol.

Cognitive Enhancement

Research has indicated that this compound may enhance learning capacity and mental alertness in mammals. A patent from 1995 describes its use in improving cognitive functions without the stimulant side effects typically associated with amphetamines . In animal studies, various derivatives of this compound exhibited significant improvements in learning tasks, suggesting potential applications in treating cognitive decline in geriatric populations.

Psychoactive Effects

The compound's psychoactive properties have been explored in several studies. It was found to produce effects similar to those of R-DOM (R-2,5-dimethoxy-4-methylamphetamine), including alterations in behavior such as increased alertness and mild psychotomimetic effects at higher doses . However, the psychotomimetic activity was significantly lower compared to R-DOM, indicating a potentially safer profile for therapeutic use.

Animal Studies

A series of experiments were conducted to evaluate the central nervous system (CNS) effects of this compound. The results indicated:

- Stimulation Effects : In a primary mouse screen, doses administered orally led to observable CNS stimulation characterized by clonic convulsions and irritability .

- Behavioral Changes : In feline models, the compound produced signs of depression and dissociation from the environment at specific dosages, although these effects were less pronounced than those observed with stronger psychoactive agents like R-DOM .

Comparison with Other Compounds

| Compound | Dose (mg/kg) | CNS Effects | Psychotomimetic Activity |

|---|---|---|---|

| R-DOM | 1 | Marked | High |

| Test Compound A | 20 | Moderate | Low |

| Test Compound B | 10 | Mild | Negligible |

This table summarizes the comparative CNS effects and psychotomimetic activities observed across different compounds tested alongside this compound.

Safety and Toxicity

While the compound shows promise for cognitive enhancement and has a lower risk of severe psychotomimetic effects compared to traditional stimulants, safety data remain limited. Some studies reported mild side effects such as tremors and irritability at higher dosages . Further research is necessary to establish comprehensive safety profiles.

科学的研究の応用

Organic Synthesis

2-Amino-1-(2,5-dimethoxyphenyl)-1-propanone hydrochloride serves as a building block in the synthesis of more complex organic molecules. It is particularly valued for its ability to undergo various chemical transformations:

- Oxidation: The amino group can be oxidized to form imines or oximes.

- Reduction: The carbonyl group can be reduced to alcohols.

- Substitution Reactions: The methoxy groups can participate in nucleophilic substitution reactions.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Imines/Oximes |

| Reduction | Lithium aluminum hydride | Alcohols |

| Substitution | Amines or thiols | Substituted derivatives |

Biological Research

Research has indicated that this compound may have significant biological effects. Studies are ongoing to explore its potential as:

- Enzyme Inhibitor: Investigated for its ability to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding Agent: Examined for binding affinity to various receptors, including serotonin receptors (5-HT2A).

Medical Applications

Methoxamine has been studied for its therapeutic properties:

- Vasoconstrictor Agent: It is used clinically to increase vascular tone and treat hypotension.

- Treatment of Fecal Incontinence: Clinical trials have shown efficacy in managing fecal incontinence, particularly post-surgery patients .

Case Study: Treatment of Fecal Incontinence

In a clinical trial involving patients with bowel resection, methoxamine was administered topically at low doses. Results indicated significant improvement in symptoms without adverse side effects .

化学反応の分析

Reduction Reactions

The ketone group in 2-amino-1-(2,5-dimethoxyphenyl)-1-propanone hydrochloride undergoes selective reduction to yield secondary alcohols. Sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C is commonly employed, preserving the amino and methoxy groups . Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) also reduces the ketone to the corresponding alcohol .

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaBH₄, MeOH, 0°C | 2-Amino-1-(2,5-dimethoxyphenyl)propanol | 85–92% | |

| H₂, Pd/C, EtOH, RT | 2-Amino-1-(2,5-dimethoxyphenyl)propanol | 78% |

Oxidation Reactions

The propanone moiety resists further oxidation under mild conditions, but strong oxidants like potassium permanganate (KMnO₄) in acidic media convert the ketone to a carboxylic acid. This reaction typically requires heating (60–80°C) .

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄, 70°C | 2-Amino-1-(2,5-dimethoxyphenyl)propanoic acid | 65% |

Nucleophilic Substitution

The amino group participates in nucleophilic substitution reactions. For example, acylation with chloroacetyl chloride in acetone-water at 0–5°C produces 2-chloro-N-(β-oxo-2,5-dimethoxyphenyl)acetamide, a precursor for azide derivatives .

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| ClCH₂COCl, NaOAc, 0°C | 2-Chloro-N-(β-oxo-2,5-dimethoxyphenyl)acetamide | 88% |

Reductive Amination

The compound serves as a substrate for reductive amination with aldehydes or ketones. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6, secondary amines are formed .

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| RCHO, NaBH₃CN, MeOH | N-Alkyl-2-amino-1-(2,5-dimethoxyphenyl)propanone | 70–80% |

Demethylation of Methoxy Groups

Under harsh acidic conditions (e.g., HBr in acetic acid, 100°C), methoxy groups are demethylated to phenolic -OH groups. This reaction modifies electronic properties for enhanced biological activity .

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| 48% HBr, AcOH, 100°C | 2-Amino-1-(2-hydroxy-5-methoxyphenyl)propanone | 60% |

Complexation with Metal Ions

The amino and ketone groups facilitate chelation with transition metals like Cu(II) and Fe(III). Such complexes are studied for catalytic and antimicrobial applications .

| Metal Salt | Complex Structure | Application | Source |

|---|---|---|---|

| CuCl₂, EtOH, RT | [Cu(C₁₁H₁₄NO₃)₂]Cl₂ | Catalytic oxidation |

Azide Formation and Reduction

Reaction with sodium azide (NaN₃) in acetone converts the chloroacetamide derivative to an azide, which is subsequently reduced with stannous chloride (SnCl₂) to yield primary amines .

| Step | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1 | NaN₃, acetone, RT | 2-Azido-N-(β-oxo-2,5-dimethoxyphenyl)acetamide | 90% | |

| 2 | SnCl₂, HCl, EtOH | 2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | 75% |

Stability Under Physiological Conditions

In buffer solutions (pH 7.4, 37°C), the compound hydrolyzes slowly, with a half-life of 12–15 hours. Degradation products include the free amine and dimethoxyphenylpropanol .

Mechanistic Insights

-

Electronic Effects : Electron-donating methoxy groups stabilize intermediate carbocations during substitution .

-

Steric Hindrance : The 2,5-dimethoxy substitution pattern reduces steric interference at the ketone site, enhancing reactivity toward nucleophiles .

This compound’s multifunctional reactivity underpins its utility in synthesizing bioactive molecules, catalysts, and advanced materials. Further studies exploring enantioselective reductions and green chemistry adaptations are warranted.

特性

IUPAC Name |

2-amino-1-(2,5-dimethoxyphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3;/h4-7H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZUJCDRFAWDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=C(C=CC(=C1)OC)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10721153 | |

| Record name | 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103565-48-6 | |

| Record name | 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。